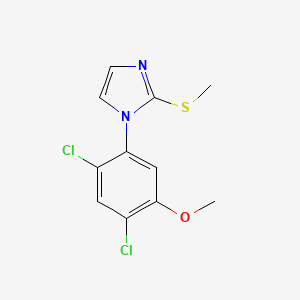
1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
In the first paper, a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine. The derivatives included various substituents at specific positions, indicating a versatile approach to modifying the imidazole core for potential bioactivity enhancement. Although the exact compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their interaction with biological targets. The presence of substituents like chlorine, methoxy, and methylsulfanyl groups can significantly influence the compound's binding affinity and selectivity. The research does not provide detailed molecular structure analysis for the specific compound , but the structural modifications reported suggest a strategic approach to enhancing interactions with protozoal enzymes or receptors .
Chemical Reactions Analysis
The second paper discusses the reactivity of isoxazolone derivatives with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. While this does not directly relate to the compound of interest, it highlights the reactivity of related heterocyclic compounds under basic conditions and could provide insights into potential chemical reactions that the compound "this compound" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. The papers do not provide specific data on the compound , but generally, such compounds are expected to have moderate solubility in polar solvents and exhibit varying degrees of stability depending on their substitution pattern. The presence of electron-withdrawing groups like chlorine could affect the compound's acidity and basicity, while the methoxy group could impact its lipophilicity .
科学的研究の応用
Synthesis and Catalysis
- Green Synthesis Approaches : Disulfonic acid imidazolium chloroaluminate has been utilized as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrazoles, showcasing the role of imidazole derivatives in facilitating green chemistry practices (Moosavi-Zare et al., 2013).
Biological Activities
- Antifungal and Antimicrobial Properties : Studies on imidazole derivatives have demonstrated their significant antifungal activities, with specific compounds showing enhanced activity against pathogens like Candida neoformans (Macías et al., 2018).
- Antiprotozoal Activity : Novel benzimidazole derivatives have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, highlighting the potential for imidazole-based compounds in treating parasitic infections (Pérez-Villanueva et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Imidazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of these compounds in industrial applications (Prashanth et al., 2021).
特性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-16-10-6-9(7(12)5-8(10)13)15-4-3-14-11(15)17-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXVLALTRVHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
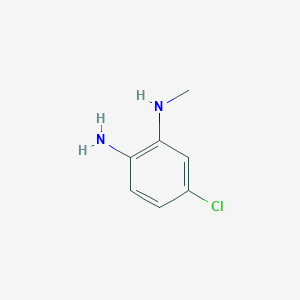
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
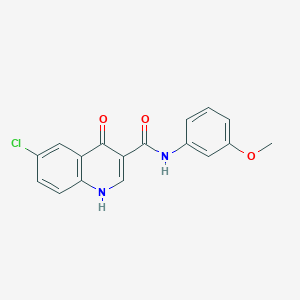
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)
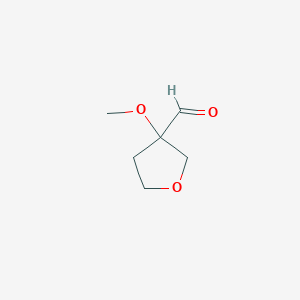
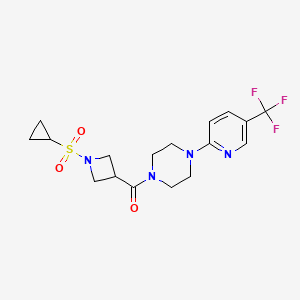
![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)
![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)
![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)
![5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine](/img/structure/B2551466.png)
